N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
Description
N-(4-Methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a benzothiazole derivative characterized by a methoxy group at the 4-position of the benzo[d]thiazole ring and a methylthio (-SMe) substituent at the 3-position of the benzamide moiety.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-12-7-4-8-13-14(12)17-16(22-13)18-15(19)10-5-3-6-11(9-10)21-2/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYJUCBHZRQKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-methoxybenzoic acid, under acidic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole intermediate with methylthiolating agents like methyl iodide in the presence of a base such as sodium hydride.
Formation of the Benzamide Moiety: The final step involves the coupling of the methylthio-substituted benzothiazole with 3-aminobenzoic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in cell proliferation, apoptosis, or microbial growth.
Pathways Involved: The compound can modulate signaling pathways such as the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It may also inhibit key enzymes in bacterial metabolic pathways, resulting in antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Anticancer Research
Compound 29: (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Fig. 15 in ) shares the 4-methoxybenzo[d]thiazole core but incorporates a thiophene-propenone chain instead of a benzamide. It demonstrated potent antiproliferative activity against breast cancer (IC50 = 9.39 µM), outperforming doxorubicin (IC50 ~30 µM). The presence of the thiophene-propenone moiety likely enhances π-π stacking interactions with biological targets, while the benzamide in the target compound may improve metabolic stability .
N-(Thiazol-2-yl)-benzamide derivatives : and highlight the scaffold’s versatility. For example, compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide) activates NF-κB signaling but lacks the benzo[d]thiazole ring. The target compound’s benzo[d]thiazole core and 3-(methylthio) group may confer selectivity for zinc-activated channels (ZAC) or other targets due to enhanced lipophilicity and steric effects .
Pharmacological and Physicochemical Properties
Key Research Findings
Anticancer Potential: The 4-methoxybenzo[d]thiazole scaffold (as in Compound 29) shows promise in oncology, with IC50 values <10 µM. The target compound’s methylthio group may further enhance bioavailability .
Structural Optimization: Substitutions at the 3-position (e.g., -SMe vs. -SO2Me) significantly alter electronic properties and target engagement.
Synthetic Feasibility : Rh-catalyzed C-H amidation () offers a viable route for benzamide linkage, though methylthio incorporation may require additional steps .
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by a benzothiazole moiety and a methylthio group, positions it as a promising candidate for various biological applications, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHNOS
- Molecular Weight : 252.31 g/mol
The compound's structure enhances its solubility and reactivity, making it suitable for interactions with biological targets.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound may interact with enzymes or receptors involved in cell proliferation, apoptosis, or microbial growth.
- Signaling Pathways : It has been suggested that the compound can modulate pathways such as the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may inhibit key enzymes in bacterial metabolic pathways, resulting in antimicrobial effects.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown activity against various bacterial strains, suggesting potential use as an antibacterial agent.
- Anticancer Properties : Studies reveal that it can inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer therapeutic agent.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds to this compound:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide | CHNOS | Antimicrobial, anticancer |
| N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide | CHNOS | Antimicrobial |
| N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide | CHNOS | Anticancer |
This table illustrates that while many derivatives exhibit similar activities, this compound stands out due to its specific combination of functional groups that enhance its solubility and reactivity compared to other compounds.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis through activation of the caspase pathway and modulation of Bcl-2 family proteins.
- Antimicrobial Efficacy : Research has shown that this compound possesses significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
